molecular formula C10H11NO3 B084749 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one CAS No. 13212-64-1

4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one

Cat. No. B084749
CAS RN: 13212-64-1
M. Wt: 193.2 g/mol
InChI Key: AGTYVNQTJVCPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one (HDMBOA) is a natural compound found in maize that belongs to the group of benzoxazinoids. It has been shown to have various biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties.

Scientific Research Applications

4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to activate the JNK pathway, which is involved in apoptosis. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been found to inhibit the NF-kappaB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. It has been found to induce the expression of genes involved in apoptosis and cell cycle regulation. 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has also been shown to inhibit the expression of genes involved in cell proliferation and survival. In addition, 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one has been found to modulate the activity of various enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one in lab experiments is that it is a natural compound found in maize, which makes it readily available and cost-effective. Another advantage is that it has been extensively studied for its biological activities, which makes it a well-characterized compound. However, one limitation of using 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one in lab experiments is that it is a relatively complex molecule, which makes its synthesis and purification challenging.

Future Directions

There are several future directions for research on 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its insecticidal properties and its potential as a natural pesticide. In addition, further research is needed to understand the mechanism of action of 4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one and its interactions with other signaling pathways in cells.

Synthesis Methods

4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one can be synthesized from the precursor 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using various methods. One of the most commonly used methods is the acid-catalyzed cyclization of DIMBOA, which involves the use of strong acids such as sulfuric acid or hydrochloric acid. Another method involves the use of enzymes such as peroxidases or laccases to catalyze the cyclization reaction.

properties

CAS RN

13212-64-1

Product Name

4-Hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

4-hydroxy-2,6-dimethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO3/c1-6-3-4-9-8(5-6)11(13)10(12)7(2)14-9/h3-5,7,13H,1-2H3

InChI Key

AGTYVNQTJVCPHC-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)O

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)O

synonyms

2,6-Dimethyl-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one

Origin of Product

United States

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